![molecular formula C15H12F4N4O2 B611606 UT-34](/img/structure/B611606.png)
UT-34
描述
UT-34 是一种强效、选择性且口服有效的第二代泛雄激素受体拮抗剂和降解剂。 它在治疗前列腺癌方面显示出显著疗效,尤其是在对恩杂鲁胺等常规疗法产生耐药的病例中 .
作用机制
UT-34 通过与雄激素受体的配体结合域和功能-1 域结合来发挥作用。这种结合促进了与恩杂鲁胺等竞争性拮抗剂诱导的构象不同的构象。 然后,this compound 通过泛素蛋白酶体途径降解雄激素受体,导致雄激素受体水平降低并抑制雄激素受体介导的信号传导 .
准备方法
UT-34 的合成涉及多个步骤,从选择合适的先驱化合物开始。合成路线通常包括:
核心结构的形成: 这涉及使用特定试剂和催化剂来形成 this compound 的核心结构。
功能化: 将各种官能团添加到核心结构中,以增强其活性选择性。
化学反应分析
UT-34 经历多种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰 this compound 上的官能团,可能改变其活性。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应。 这些反应产生的主要产物通常是具有修饰活性谱的 this compound 衍生物 .
科学研究应用
相似化合物的比较
UT-34 在雄激素受体拮抗剂和降解剂中是独一无二的,因为它具有双重作用机制和高选择性。类似的化合物包括:
恩杂鲁胺: 一种竞争性拮抗剂,它与雄激素受体的配体结合域结合,但不促进降解。
生物活性
UT-34 is a second-generation androgen receptor (AR) pan-antagonist developed for the treatment of prostate cancer, particularly in cases resistant to conventional therapies like enzalutamide. This compound is notable for its unique mechanism of action, which includes both antagonistic and degradative properties against the androgen receptor, making it a promising candidate for next-generation prostate cancer therapies.
This compound functions primarily as an androgen receptor degrader . Unlike traditional AR antagonists that merely block receptor activity, this compound induces the degradation of the AR through the ubiquitin-proteasome pathway. This dual action is crucial as it not only inhibits AR signaling but also reduces the overall levels of the receptor in cancer cells, which is particularly beneficial in combating drug resistance.
Key Findings:
- Binding Affinity : this compound binds effectively to both wild-type and mutant forms of the AR, demonstrating comparable inhibition across various prostate cancer cell lines .
- Tumor Regression : In preclinical models, this compound has shown significant tumor regression in enzalutamide-resistant xenografts when administered at doses sufficient to induce AR degradation .
- Safety Profile : The compound exhibits a broad safety margin with no significant cross-reactivity observed with other members of the G-protein-coupled receptor kinase and nuclear receptor families .
Research and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound, focusing on its efficacy in different models of prostate cancer.
Preclinical Trials
This compound is currently in the preclinical phase for indications related to neoplasms , specifically targeting prostate and breast cancers. The compound has been evaluated for its potential to overcome resistance mechanisms associated with existing AR-targeting therapies.
Notable Outcomes:
- In Vivo Efficacy : In xenograft models, this compound effectively reduced tumor size and improved survival rates compared to controls .
- Gene Expression Analysis : Western blot assays indicated a reduction in AR levels post-treatment with this compound, correlating with decreased tumor growth rates .
属性
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N4O2/c1-14(25,8-23-7-10(16)6-21-23)13(24)22-11-3-2-9(5-20)12(4-11)15(17,18)19/h2-4,6-7,25H,8H2,1H3,(H,22,24)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMSDHDYRAUBR-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。